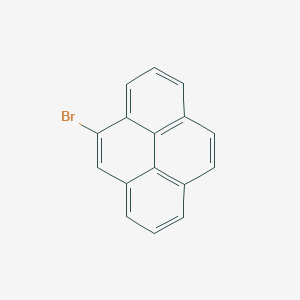

4-Bromopyrene

Overview

Description

4-Bromopyrene (4-BP) is a polycyclic aromatic hydrocarbon (PAH) compound that has been studied extensively in recent years due to its potential applications in scientific research, particularly in the study of carcinogenesis. 4-BP is a known mutagen and carcinogen, and has been found to be present in the environment, making it an important topic for research.

Scientific Research Applications

Synthesis of Electron-Rich Terpyridines : 4-Bromopyrene is used in the efficient preparation of electron-rich terpyridines, which serve as excellent ligands for many applications (Kleoff et al., 2019).

Polymerization Processes : It serves as an initiating system in the living atom transfer radical polymerization of 4-acetoxystyrene, resulting in poly(4-acetoxystyrene) with well-defined molecular weight and narrow molecular weight distribution (Gao et al., 1997).

Synthesis of Hydrocarbons : this compound is utilized in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

Protein Crystallography : Analogues of this compound, like 4-Bromopyrazole and 4-Iodopyrazole, are used for phase determination in protein crystallography (Bauman et al., 2016).

Adsorption Studies : The adsorption of 4-bromostyrene-containing random copolymers increases with various factors, indicating potential applications in material science (Jhon et al., 2009).

Radiosensitizing Agents : 4-Bromopyridone analogues of BrdU can generate cross-links in duplex DNA selectively under anoxic conditions, potentially serving as radiosensitizers (Rudra et al., 2015).

Optoelectronic Materials : Oligo(1-bromopyrene) films, synthesized through electrosynthesis, have applications in optoelectronic materials, DNA fluorescence probes, and electrochemical sensors (Wang et al., 2012).

Synthesis of Various Compounds : Acetyl-1-bromopyrenes are used in synthesizing compounds like 6-acetyl- and 8-acetyl-1-bromopyrenes, showing its versatility in organic synthesis (Minabe et al., 1989).

Electrophilic Substitution Reactions : this compound is used in electrophilic substitution reactions to produce various regioisomers of monosubstituted pyrenes (Minabe et al., 1994).

Synthesis of Pyridine-based Libraries : A 2-Chloro-5-bromopyridine scaffold is used for efficient and selective reactions, opening new access to pyridine-based libraries of synthons and chromophores (Pierrat et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Biochemical Analysis

Biochemical Properties

4-Bromopyrene serves as a vital intermediate in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties . Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a precursor in synthetic routes . Its substitution pattern significantly impacts subsequent functionalisation and properties

Temporal Effects in Laboratory Settings

In laboratory settings, the yield of reaction with this compound varies depending on reaction time and conditions . For instance, longer reaction times at 120 °C (12–16 h) also result in high yields (96–98%), indicating that the reaction continues to completion with extended time .

properties

IUPAC Name |

4-bromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHTZTOPYZKQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169544 | |

| Record name | Pyrene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1732-26-9 | |

| Record name | 4-Bromopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the reactivity of 4-Bromopyrene in electrophilic aromatic substitution reactions?

A: Research indicates that this compound undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acetylation, with moderate regioselectivity. [] For instance, acetylation of this compound yields a mixture of 8-, 6-, and 1-acetyl derivatives. [] This suggests that the bromine atom at the 4-position influences the electronic distribution of the pyrene ring system, directing incoming electrophiles to specific positions. The relative reactivity and regioselectivity of these reactions can be correlated to the electronic properties of the substituents on the pyrene ring, as demonstrated by their substituent constants (σ+). []

Q2: Can this compound be used as a precursor for synthesizing more complex molecules?

A: Yes, this compound serves as a valuable building block in organic synthesis. [, ] It can react with arylacetonitriles and 3-cyanophthalides under aryne-forming conditions. [, ] This reaction pathway highlights the versatility of this compound in forming new carbon-carbon bonds and generating diverse chemical structures, potentially leading to novel compounds with interesting properties.

Q3: How does the presence of a bromine atom at the 4-position of pyrene influence its reactivity compared to unsubstituted pyrene?

A: The bromine atom in this compound significantly impacts its reactivity compared to unsubstituted pyrene. [] While both molecules can undergo electrophilic aromatic substitution, the presence of bromine modifies the electron density distribution within the pyrene system. This influence leads to differences in both the reactivity and the regioselectivity of these reactions. Specifically, the bromine atom can both activate and deactivate specific positions on the pyrene ring toward electrophilic attack, leading to different product distributions compared to unsubstituted pyrene.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.